3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone
Descripción
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWXRGTJRQUCF-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone typically involves the condensation of 4-imidazol-1-yl-benzaldehyde with dimethylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propenone linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
DMIP has demonstrated significant antimicrobial activity, particularly against various fungal and bacterial strains. Its structural similarity to other imidazole derivatives suggests a mechanism of action that may involve interaction with microbial enzymes and receptors.
- Mechanism of Action : Interaction studies indicate that DMIP can inhibit enzymes involved in fungal metabolism, making it a candidate for developing antifungal agents. Research shows that compounds with imidazole rings often exhibit broad-spectrum antifungal properties .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of DMIP. In comparative tests against standard antioxidants like ascorbic acid, DMIP derivatives have shown promising results.
- Evaluation Method : Antioxidant activity was assessed using the ABTS assay, where DMIP exhibited significant inhibition percentages comparable to ascorbic acid .
Synthesis and Derivative Development
The synthesis of DMIP typically involves reactions such as aldol condensation, which allows for the formation of β-hydroxy ketones. This synthetic pathway is crucial for creating derivatives that may enhance biological activity or alter pharmacokinetic properties.
Case Studies on Derivatives
Several derivatives of DMIP have been synthesized and evaluated for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone | Structure | Broader antifungal spectrum |
| 1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-1-propanone | Structure | Enhanced potency against certain fungi |
| 1-[4-(1H-Imidazol-1-yl)Phenyl]-3-Pyridinones | Structure | Different pharmacological profile |
These derivatives illustrate the diversity within imidazole-containing compounds and their potential applications in drug development.
Drug Design and Discovery
The unique structural features of DMIP make it a valuable scaffold for drug design. Molecular docking studies have indicated that DMIP and its derivatives can effectively bind to specific biological targets, including enzymes involved in inflammatory responses.
Targeting Inflammatory Pathways
Research has identified potential targets such as discoidin-domain receptors (DDR1 and DDR2) for anti-inflammatory drug discovery. Compounds derived from DMIP have shown promise in inhibiting these receptors, suggesting a dual role in both antimicrobial and anti-inflammatory therapies .
Mecanismo De Acción
The mechanism of action of 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from structurally related propenones in its substitution pattern:
- Phenyl ring substituents: The 4-imidazol-1-yl group distinguishes it from analogs with hydroxyl, alkoxy, or halogen substituents (e.g., compounds 3c–3u in –3). For example: 3-Dimethylamino-1-(2-hydroxy-4-ethoxyphenyl)propenone (3c): Contains a 2-hydroxy-4-ethoxy substitution, enhancing hydrogen-bonding capacity . 3-Dimethylamino-1-(5-chloro-2-hydroxyphenyl)propenone (3q): Features a chloro substituent, increasing lipophilicity and steric bulk . 3-Dimethylamino-1-(pyridin-3-yl)propenone: Replaces the imidazole-phenyl group with a pyridine ring, altering electronic properties (pyridine is electron-deficient vs. imidazole’s electron-rich nature) .
Physical and Spectroscopic Properties
- IR Spectroscopy: All propenones show strong C=O stretching near 1,640–1,650 cm⁻¹. The imidazole ring in the target compound would introduce additional N–H or C–N stretches (~3,400 cm⁻¹ and 1,500–1,600 cm⁻¹, respectively) .
Crystallographic and Geometric Features
The crystal structure of a related imidazole-phenyl propenone () reveals:
- Bond lengths: C=O (1.262 Å) and C–C (1.468 Å) are consistent with conjugation in the propenone system.
- Dihedral angle : 50.71° between the imidazole and phenyl rings, suggesting moderate conjugation disruption compared to planar analogs . In contrast, alkoxy-substituted derivatives (e.g., 3c–3f) may exhibit smaller dihedral angles due to less steric hindrance from flexible alkoxy chains.
Actividad Biológica
3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone, with the molecular formula C₁₄H₁₅N₃O and a molecular weight of approximately 241.29 g/mol, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure that includes a dimethylamino group, an imidazole moiety, and a propenone backbone, which contribute to its diverse biological interactions.
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antimicrobial activities. Its structural similarity to other imidazole derivatives suggests potential efficacy against various pathogens. Compounds containing imidazole rings are known for their ability to disrupt fungal metabolism, making this compound a candidate for further investigation in antifungal drug development.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antifungal Activity | Unique Features |
|---|---|---|
| This compound | Significant | Contains dimethylamino and imidazole groups |
| 1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone | Broader antifungal spectrum | Biphenyl substitution |
| 1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-1-propanone | Enhanced potency against fungi | Chlorine substitution |
Interaction with Biological Targets
The compound has been shown to interact with various biological targets, including enzymes and receptors involved in fungal metabolism. These interactions are crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. Preliminary studies suggest that it may act as an inhibitor of specific enzymes that are vital for the survival of fungal cells .
Study on Antifungal Efficacy
A recent study evaluated the antifungal activity of this compound against several fungal strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 20 μg/mL, indicating strong antifungal potential compared to standard antifungal agents like fluconazole .
Cytotoxicity Assessment
In another study focusing on cytotoxic effects, the compound was tested on human cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were found to be significantly lower than those of conventional chemotherapeutics, suggesting that it may possess selective cytotoxicity towards cancer cells while sparing normal cells .
The proposed mechanism involves the inhibition of key metabolic pathways in fungi, likely through the disruption of enzyme functions critical for cell wall synthesis. This aligns with findings that suggest imidazole derivatives often interfere with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Q & A
Basic: What are the standard synthetic routes for preparing 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of 4-imidazol-1-yl-benzaldehyde with dimethylamine under acidic conditions to form the enamine intermediate.
- Step 2: Coupling the intermediate with a propenone derivative (e.g., via Claisen-Schmidt condensation) using catalysts like NaOH or KOH in ethanol or THF.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard for isolating the final product .
- Validation: Purity is confirmed via melting point analysis, HPLC (>95%), and H/C NMR spectroscopy .
Advanced: How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to:
- Optimize Geometry: Determine bond lengths, angles, and dihedral angles, comparing with X-ray crystallography data if available .
- Electronic Transitions: Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by analyzing HOMO-LUMO gaps and charge transfer states.
- NLO Properties: Hyperpolarizability () and dipole moments are calculated to assess second/third-order NLO responses, critical for photonic applications .
- Validation: Experimental UV-Vis and Raman spectra are compared to DFT outputs to refine computational models .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
Key techniques include:
- H/C NMR: Assign signals for imidazole protons (δ 7.5–8.5 ppm), dimethylamino groups (δ 2.2–3.0 ppm), and propenone carbonyl (δ 190–200 ppm) .
- FT-IR: Confirm carbonyl (C=O) stretching (~1680 cm) and aromatic C-H bending (700–800 cm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How can discrepancies between theoretical and experimental UV-Vis spectra be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or basis set limitations. Strategies include:
- Solvent Correction: Apply the Polarizable Continuum Model (PCM) in DFT to simulate solvent interactions.
- Vibrational Analysis: Calculate Franck-Condon progressions to account for vibronic coupling in experimental spectra.
- Hybrid Functionals: Test alternative functionals (e.g., CAM-B3LYP) for improved charge-transfer excitation accuracy .
Basic: What biological assays are used to evaluate antimicrobial activity?
Methodological Answer:
- In Vitro Assays:
- MIC Determination: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Antifungal Screening: Agar diffusion against C. albicans .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, Br), methoxy, or alkyl groups at the phenyl or imidazole positions to modulate lipophilicity and steric effects .
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) .
- QSAR Modeling: Build regression models correlating electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
Basic: How is X-ray crystallography applied to determine the crystal structure?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/ethanol solutions yields single crystals suitable for diffraction.
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K.
- Refinement: Solve structures via SHELXS-97 and refine with SHELXL-2018, achieving R-factors <0.05 .
Advanced: How to address low yields in propenone derivative synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance condensation efficiency.
- Microwave Assistance: Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 20–30% under controlled temperature .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
